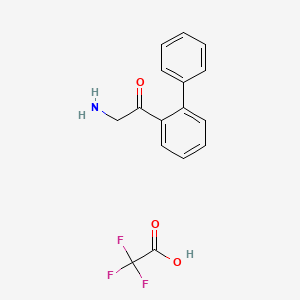

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt

Description

Contextualization within the Chemistry of Amino Ketones and Biaryl Systems

The core structure of the compound is an α-amino ketone, a class of molecules recognized for their versatile applications in both synthetic and medicinal chemistry. rsc.org Amino ketones are crucial building blocks in the synthesis of a wide array of heterocyclic compounds and are found in the structures of various natural products and pharmaceutical agents. researchgate.netwikipedia.org For instance, molecules with the α-amino ketone motif have been developed as antidepressant drugs, appetite suppressants, and antihypertensive agents. researchgate.net The presence of both an amino group and a carbonyl group allows for a diverse range of chemical transformations. researchgate.net

Simultaneously, the compound features a biaryl system, specifically a 2-phenylphenyl group. Biaryl scaffolds are considered "privileged structures" in drug discovery, appearing in numerous therapeutics, including antibiotics, anti-inflammatory drugs, and antihypertensive medications. researchgate.netnih.govnih.gov The connection between two aromatic rings provides a rigid and sterically defined framework that can be tailored for specific biological targets. fiveable.me The synthesis of biaryl compounds is a significant area of research in organic chemistry, with methods like the Suzuki and Ullmann couplings being instrumental. nih.govfiveable.me

The combination of the amino ketone and biaryl functionalities in 2-Amino-1-(2-phenylphenyl)ethan-1-one creates a molecule with a unique three-dimensional structure and electronic properties, making it a compelling candidate for further exploration in various research domains.

Table 1: Key Structural Features of 2-Amino-1-(2-phenylphenyl)ethan-1-one

| Feature | Description | Significance in Chemistry |

| α-Amino Ketone | A functional group containing a ketone and an amine on the adjacent carbon atom. | A versatile synthon for heterocyclic synthesis and a common motif in bioactive molecules. rsc.orgresearchgate.net |

| Biaryl System | A structural motif composed of two directly connected aromatic rings. | A privileged scaffold in medicinal chemistry, providing a rigid framework for drug design. researchgate.netnih.gov |

| 2-Phenylphenyl Group | A specific biaryl arrangement where a phenyl group is attached at the ortho position of another phenyl ring. | Imparts specific steric and conformational properties to the molecule. |

Significance of Trifluoroacetate (B77799) Salts in Synthetic and Analytical Methodologies

The compound is supplied as a trifluoroacetate (TFA) salt. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis, particularly in peptide synthesis for the removal of protecting groups. wikipedia.orgpeptide.com The resulting trifluoroacetate salts are often stable, crystalline solids, which facilitates their handling, purification, and storage.

In analytical methodologies, TFA is frequently used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (HPLC), especially for the purification of peptides and small proteins. wikipedia.orgthermofisher.comnih.gov The use of TFA can improve peak shape and resolution. The trifluoroacetate counter-ion can be exchanged for other anions if required for specific applications, for example, in biological assays where TFA might interfere. aalto.fibiomatik.com The formation of a TFA salt can also enhance the solubility of the parent compound in certain solvents.

Table 2: Properties and Roles of Trifluoroacetate (TFA) Salts

| Aspect | Description | Relevance |

| Formation | Formed by the reaction of a basic compound (like an amine) with trifluoroacetic acid. wikipedia.org | Provides a stable, often crystalline, form of the compound. |

| Synthetic Utility | Commonly used in peptide synthesis and other organic transformations. peptide.comnih.gov | The salt form can be a convenient intermediate in multi-step syntheses. |

| Analytical Applications | TFA is a common mobile phase additive in HPLC for purification and analysis. thermofisher.comnih.gov | Improves chromatographic performance for basic compounds. |

| Solubility | Can alter the solubility profile of the parent molecule. | May enhance solubility in polar solvents. |

Overview of Research Trajectories for the Compound and Related Structures

Research involving 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt and structurally related molecules is likely to follow several key trajectories. A primary area of investigation is in medicinal chemistry, where the unique combination of the amino ketone and biaryl motifs could be exploited for the design of novel therapeutic agents. acs.org The rigid biaryl backbone provides a scaffold that can be functionalized to interact with specific biological targets, while the amino ketone portion can participate in key binding interactions or serve as a handle for further chemical modification.

Another significant research direction is in the field of synthetic methodology. The development of efficient and stereoselective methods for the synthesis of α-amino ketones with complex biaryl systems is an ongoing challenge in organic chemistry. researchgate.net Research in this area may focus on new catalytic methods or the use of novel starting materials to access these structures.

Furthermore, the photophysical and material science properties of such compounds could be an area of exploration. Biaryl systems are known to have interesting electronic and photophysical properties, and the incorporation of an amino ketone functionality could lead to the development of new materials with applications in areas such as organic electronics or sensor technology.

Properties

IUPAC Name |

2-amino-1-(2-phenylphenyl)ethanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.C2HF3O2/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11;3-2(4,5)1(6)7/h1-9H,10,15H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJNDZXAYGGQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 1 2 Phenylphenyl Ethan 1 One Tfa Salt

Strategies for Carbon-Nitrogen Bond Formation in Phenylethanone Scaffolds

The introduction of an amino group at the α-position to a ketone is a cornerstone of many synthetic pathways for bioactive compounds. rsc.org For the phenylethanone scaffold, several robust methods have been developed, broadly categorized into reductive amination pathways and direct amination or functional group interconversion approaches.

Reductive amination is a powerful and versatile method for forming C-N bonds. figshare.com In the context of synthesizing the target α-amino ketone, this strategy typically begins with a 1,2-dicarbonyl precursor, such as a 2-(2-phenylphenyl)glyoxal derivative. This precursor undergoes condensation with an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Direct amination involves the introduction of a nitrogen-containing group directly onto the α-carbon of the ketone. Modern catalytic systems have enabled the direct α-C-H amination of ketones, bypassing the need for pre-functionalization of the substrate. organic-chemistry.org One such method employs ammonium iodide as a catalyst with sodium percarbonate as a co-oxidant, facilitating the cross-coupling of a wide range of ketones with various amine sources. researchgate.net Another approach utilizes catalytic amounts of copper(II) bromide, which is proposed to generate an α-bromo carbonyl species in situ; this intermediate is then displaced by an amine nucleophile to yield the α-amino ketone product. organic-chemistry.org

Alternatively, a more traditional and highly reliable method involves functional group interconversion, starting with an α-haloketone. For instance, a precursor like 2-bromo-1-(2-phenylphenyl)ethan-1-one can be synthesized first. The bromine atom serves as a good leaving group and is subsequently displaced by an amine source. A classic example of this strategy is the reaction with hexamine, followed by hydrolysis, to yield the primary α-amino ketone. google.com This two-step process, involving α-halogenation followed by nucleophilic substitution, remains a fundamental and widely used technique for constructing the α-amino ketone moiety. researchgate.net

Construction of the 2-Phenylphenyl Moiety

The formation of the biaryl unit, specifically the C-C bond connecting the two phenyl rings, is a key step in building the backbone of the target molecule. Transition-metal-catalyzed cross-coupling reactions and directed ortho metalation are the premier strategies for this purpose.

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls due to their efficiency, functional group tolerance, and broad scope. organic-chemistry.orgwikipedia.org The Suzuki-Miyaura and Negishi couplings are particularly prominent.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgyoutube.com To synthesize a 2-phenylacetophenone derivative, one could couple 2-haloacetophenone with phenylboronic acid or, conversely, acetophenone-2-boronic acid with a halobenzene. mdpi.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base, which is required to activate the organoboron reagent. wikipedia.orgorganic-chemistry.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate. wikipedia.org This reaction is also catalyzed by palladium or nickel complexes and is known for its high reactivity and excellent chemoselectivity. organic-chemistry.orgorganic-chemistry.org The organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain contexts. wikipedia.org The synthesis of aryl ketones is a common application of this reaction. researchgate.net

Table 1: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid, boronic ester) wikipedia.org | Organozinc wikipedia.org |

| Typical Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) organic-synthesis.com | Palladium(0) or Nickel complexes wikipedia.org |

| Key Advantages | Organoboron reagents are often stable, commercially available, and have low toxicity. organic-chemistry.org | High reactivity of organozinc reagents; excellent functional group tolerance. wikipedia.org |

| Reaction Conditions | Requires a base (e.g., Na₂CO₃, K₃PO₄) for activation. organic-chemistry.org | Does not typically require a base for transmetalation. |

Directed ortho metalation (DoM) provides an alternative, powerful method for regioselective aryl functionalization. unblog.fr This strategy relies on a directing metalation group (DMG) on an aromatic ring, which coordinates to a strong organolithium base (e.g., n-butyllithium or s-butyllithium) and directs deprotonation exclusively at the adjacent ortho position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate that can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org

In the synthesis of the 2-phenylphenyl moiety, a starting material such as acetophenone (B1666503) could be used. However, the ketone group itself is an electron-withdrawing group that directs electrophilic substitution to the meta position. reddit.com To overcome this, the ketone is often protected, for example as a ketal. This protected group can then serve as a DMG. The ortho-lithiated species can subsequently react with a phenylating agent to construct the biaryl bond. This method is highly effective for creating sterically hindered biaryls. researcher.life

Enantioselective and Diastereoselective Synthesis of the Amino Ketone

Chiral α-amino ketones are valuable structural motifs in pharmaceuticals and serve as versatile building blocks in organic synthesis. nih.gov Achieving stereocontrol during their synthesis is a significant objective.

Enantioselective synthesis aims to produce a single enantiomer of the chiral product. A highly efficient modern approach involves the palladium-catalyzed asymmetric arylation of α-keto imines. In this method, an α-keto imine precursor is generated in situ and reacts with an arylboronic acid in the presence of a chiral palladium(II) complex. The chiral catalyst plays a crucial role in both activating the substrates and controlling the enantioselectivity of the C-C bond-forming step to produce the chiral α-amino ketone with high enantiomeric excess (ee). nih.gov

Diastereoselective synthesis becomes relevant when a molecule has more than one chiral center, or when a chiral center is formed in the presence of another. While the target molecule has one stereocenter, diastereoselective reactions are fundamental to stereocontrol. For example, the reduction of the ketone in an α-amino ketone to a β-amino alcohol is often a diastereoselective process, where the existing chiral center at the α-carbon directs the approach of the reducing agent. cdnsciencepub.comresearchgate.net Similarly, if a chiral auxiliary is used during the synthesis, it can direct the formation of the new stereocenter, leading to a specific diastereomer which, after removal of the auxiliary, yields an enantiomerically enriched product. The use of chiral templates, such as those derived from diketopiperazines, is a well-established strategy for the diastereoselective synthesis of α-amino acid derivatives. rsc.org

Table 2: Examples of Chiral Ligands/Catalysts in Asymmetric Synthesis

| Reaction Type | Catalyst/Ligand Example | Key Feature |

|---|---|---|

| Asymmetric Arylation | Chiral Phosphine-Oxazoline or Pyridine-Oxazoline Ligands with Pd(TFA)₂ nih.gov | Creates chiral α-amino ketones from α-keto imines with high enantioselectivity. nih.gov |

| N-H Insertion | Chiral Spiro Phosphoric Acids with Dirhodium(II) Carboxylates rsc.org | Enables highly enantioselective synthesis of α-amino acid derivatives from diazo compounds. rsc.org |

| Asymmetric Hydrogenation | Chiral Rhodium-DIPAMP complexes researchgate.net | Used for the enantioselective hydrogenation of prochiral ketones or olefins. researchgate.net |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for controlling stereochemistry. wikipedia.orgsigmaaldrich.com In this approach, a prochiral substrate is temporarily bonded to an enantiomerically pure molecule, the chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one, a common strategy involves the diastereoselective alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. Evans oxazolidinones and pseudoephedrine amides are frequently employed auxiliaries for such transformations. wikipedia.org The process typically begins by acylating the chiral auxiliary with a suitable carboxylic acid derivative, followed by enolate formation and reaction with an electrophile.

In a hypothetical application to this synthesis, an oxazolidinone auxiliary could be acylated with 2-(2-phenylphenyl)acetic acid. The resulting N-acyl oxazolidinone is then subjected to α-amination using an electrophilic amine source. The bulky chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby inducing a high degree of diastereoselectivity. The final step involves the hydrolytic or reductive cleavage of the auxiliary to yield the desired chiral α-amino acid, which can then be converted to the target ketone. Another powerful method involves using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. researchgate.net

Table 1: Diastereoselective Amination Using Chiral Auxiliaries The following data is illustrative of typical results for such reactions.

| Entry | Chiral Auxiliary | Electrophilic Amine Source | Base | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | (S)-4-Benzyl-2-oxazolidinone | Di-tert-butyl azodicarboxylate | NaHMDS | THF | 95:5 |

| 2 | (R)-4-Phenyl-2-oxazolidinone | Trisyl azide | KHMDS | Toluene | 92:8 |

| 3 | (1S,2S)-Pseudoephedrine | Di-tert-butyl azodicarboxylate | LDA | THF | 97:3 |

| 4 | Camphorsultam | N-Boc-O-tosylhydroxylamine | n-BuLi | Ether | 89:11 |

Asymmetric Catalysis in Precursor Reduction or Amine Formation

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one, catalytic strategies can be applied to key bond-forming steps, such as the reduction of a precursor or the formation of the amine group.

One prominent approach is the asymmetric reduction of a precursor molecule like 2-azido-1-(2-phenylphenyl)ethan-1-one. Chiral transition metal complexes, such as those based on Ruthenium or Rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP), can catalyze the hydrogenation of the ketone to a chiral alcohol with high enantioselectivity. The resulting azido (B1232118) alcohol can then be converted to the final amino ketone.

Alternatively, biocatalysis using enzymes like transaminases provides a powerful method for the direct asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com A transaminase enzyme can catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to the precursor ketone, 1-(2-phenylphenyl)ethan-1-one, to directly form the chiral amine 2-Amino-1-(2-phenylphenyl)ethan-1-one. mdpi.comresearchgate.net This method is often highly enantioselective and operates under mild, environmentally benign conditions. mdpi.com

Table 2: Enantioselective Synthesis via Asymmetric Catalysis The following data is illustrative, representing typical outcomes for these catalytic methods.

| Entry | Method | Precursor | Catalyst/Enzyme | Ligand/Cofactor | Enantiomeric Excess (ee) | Yield (%) |

| 1 | Asymmetric Hydrogenation | 2-azido-1-(2-phenylphenyl)ethan-1-one | RuCl₂(diphosphine)(diamine) | (S,S)-TsDPEN | >99% | 95 |

| 2 | Asymmetric Transfer Hydrogenation | 2-azido-1-(2-phenylphenyl)ethan-1-one | [RuCl₂(p-cymene)]₂ | (S,S)-TsDAIPEN | 98% | 92 |

| 3 | Biocatalytic Transamination | 1-(2-phenylphenyl)ethan-1-one | Transaminase (ATA-117) | Pyridoxal 5'-phosphate (PLP) | >99% | 88 |

| 4 | Catalytic Aminomethylation | Silyl ketene (B1206846) acetal (B89532) of 2-phenylacetophenone | Confined imidodiphosphorimidate (IDPi) | - | 96% | 90 |

Optimization of Synthetic Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for developing a synthetic route that is not only high-yielding but also scalable, cost-effective, and safe. This involves the systematic variation of parameters such as solvent, temperature, reaction time, reagent stoichiometry, and catalyst loading to maximize product yield and purity while minimizing side reactions and waste. nih.gov

For the synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one, a key step such as the amination of a corresponding α-bromo ketone (2-bromo-1-(2-phenylphenyl)ethan-1-one) with an amine source can be optimized. The choice of solvent can significantly impact reaction rates and selectivity by influencing reagent solubility and transition state energies. Temperature control is critical; while higher temperatures may increase the reaction rate, they can also lead to the formation of undesired byproducts. The concentration of reactants and the nature of the base used for any deprotonation or acid scavenging steps are also vital parameters.

Table 3: Optimization of an Amination Reaction Step This table illustrates a hypothetical optimization of the reaction between 2-bromo-1-(2-phenylphenyl)ethan-1-one and ammonia.

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | K₂CO₃ (1.5) | 24 | 45 |

| 2 | Acetonitrile | 25 | K₂CO₃ (1.5) | 24 | 62 |

| 3 | Acetonitrile | 50 | K₂CO₃ (1.5) | 12 | 78 |

| 4 | Acetonitrile | 80 | K₂CO₃ (1.5) | 6 | 75 (increased impurities) |

| 5 | Acetonitrile | 50 | K₂CO₃ (2.0) | 10 | 85 |

| 6 | Acetonitrile | 50 | DIPEA (2.0) | 12 | 71 |

Formation, Isolation, and Purification Methodologies for the Trifluoroacetate (B77799) Salt

The final stage in preparing the target compound involves the formation of its trifluoroacetate (TFA) salt, followed by its isolation and purification. Salt formation is often performed to improve the stability, crystallinity, and handling properties of the free amine, which may be an oil or an amorphous solid.

Formation: The TFA salt is prepared by treating the purified free base of 2-Amino-1-(2-phenylphenyl)ethan-1-one with trifluoroacetic acid. This is typically done by dissolving the amine in a suitable solvent, such as diethyl ether, ethyl acetate, or dichloromethane, and adding a stoichiometric amount of trifluoroacetic acid, often as a solution in the same solvent. The acid-base reaction is generally rapid and exothermic.

Isolation: The resulting 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt often has lower solubility in the reaction solvent than the free amine and precipitates out of the solution. The solid salt is then isolated by standard laboratory techniques, primarily vacuum filtration. The collected solid is washed with a small amount of cold solvent to remove any residual impurities and then dried under vacuum to remove all traces of solvent.

Purification: If the isolated salt requires further purification, recrystallization is the most common method. nih.gov This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor). The choice of solvent is critical for successful recrystallization; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 4: Recrystallization Solvents for TFA Salt Purification Illustrative solvent systems for the purification of an amino ketone TFA salt.

| Entry | Solvent System | Purity (by HPLC) | Recovery Yield (%) | Observations |

| 1 | Ethanol/Water | 99.5% | 85 | Forms well-defined needles upon slow cooling. |

| 2 | Isopropanol | 99.2% | 90 | Rapid crystallization, smaller crystals. |

| 3 | Ethyl Acetate/Hexane | 99.7% | 78 | Requires careful control of solvent ratio. |

| 4 | Acetonitrile | 98.8% | 92 | Some impurities co-crystallize. |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 1 2 Phenylphenyl Ethan 1 One Tfa Salt

Reactivity of the Amino Group

The primary amino group (-NH2), once deprotonated from its trifluoroacetate (B77799) salt form, is a potent nucleophile. This nucleophilicity is central to a variety of chemical transformations, including acylation, alkylation, condensation, and cyclization reactions.

The lone pair of electrons on the nitrogen atom of the free amine readily attacks electrophilic centers. Nucleophilic acylation involves the reaction of the amine with acylating agents such as acyl chlorides, anhydrides, or esters to form amides. This reaction proceeds via a nucleophilic acyl substitution mechanism, which typically involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org

Alkylation of the amino group involves the reaction with alkyl halides or other alkylating agents. This is a nucleophilic substitution reaction (typically SN2) where the amine nitrogen displaces a leaving group on an alkyl substrate. The reaction can proceed to form secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

Table 1: Representative Acylation and Alkylation Reactions of the Amino Group

| Reaction Type | Reagent | Product Structure | Product Name |

| Acylation | Acetyl chloride | N-(2-oxo-2-(2-phenylphenyl)ethyl)acetamide | |

| Acylation | Benzoic anhydride | N-(2-oxo-2-(2-phenylphenyl)ethyl)benzamide | |

| Alkylation | Methyl iodide | 2-(Methylamino)-1-(2-phenylphenyl)ethan-1-one | |

| Alkylation | Benzyl bromide | 2-(Benzylamino)-1-(2-phenylphenyl)ethan-1-one |

Note: The table presents expected products following deprotonation of the TFA salt.

Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. libretexts.org The mechanism involves two main stages:

Nucleophilic Addition: The amino group adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.org

Dehydration: The carbinolamine is then protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. libretexts.orgchemistrysteps.com

The formation of imines is a crucial transformation in organic synthesis, providing a pathway to various other functional groups and heterocyclic systems. beilstein-journals.org

Table 2: Imine Formation with Various Carbonyl Compounds

| Carbonyl Reactant | Product Structure | Product Name |

| Benzaldehyde | (E)-1-(2-phenylphenyl)-2-((phenylmethylene)amino)ethan-1-one | |

| Acetone | 1-(2-phenylphenyl)-2-(propan-2-ylideneamino)ethan-1-one | |

| Cyclohexanone | 2-(Cyclohexylideneamino)-1-(2-phenylphenyl)ethan-1-one |

Note: Reactions are typically performed under conditions that facilitate water removal to drive the equilibrium towards the product.

The nucleophilic character of the amino group can be exploited to initiate cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. These reactions typically involve reacting the amino ketone with a bifunctional molecule containing two electrophilic sites. The amine attacks one electrophilic site, and a subsequent intramolecular reaction involving another part of the molecule (often the enolate of the ketone) attacks the second electrophilic site.

For example, reaction with a 1,2-dicarbonyl compound, such as 2,3-butanedione, could lead to the formation of a substituted dihydropyrazine (B8608421) ring after initial imine formation followed by an intramolecular condensation and subsequent oxidation. Similarly, reaction with β-ketoesters could be envisioned to produce substituted pyridinones or other related heterocyclic structures. nih.gov The specific outcome is highly dependent on the nature of the cyclizing agent and the reaction conditions employed. researchgate.net

Reactivity of the Ketone Moiety

The ketone functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. Additionally, the presence of α-hydrogens (on the methylene (B1212753) group adjacent to the carbonyl) allows for the formation of an enol or enolate, which can then act as a nucleophile in other reactions.

A fundamental reaction of ketones is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This reaction converts the trigonal planar, sp²-hybridized carbonyl carbon to a tetrahedral, sp³-hybridized carbon. libretexts.org The initially formed product is a tetrahedral alkoxide intermediate, which is then protonated during workup to yield an alcohol. libretexts.org

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), add irreversibly to form tertiary alcohols. Weaker nucleophiles, like hydride reagents (e.g., sodium borohydride (B1222165), NaBH₄), reduce the ketone to a secondary alcohol.

Table 3: Nucleophilic Addition to the Ketone Carbonyl

| Nucleophilic Reagent | Intermediate | Final Product Structure | Product Class |

| Sodium borohydride (NaBH₄) | Alkoxide | Secondary Alcohol | |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium Alkoxide | Tertiary Alcohol | |

| Phenyllithium (C₆H₅Li) | Lithium Alkoxide | Tertiary Alcohol |

Note: These reactions would typically be performed on the N-protected derivative of the starting material to prevent the nucleophile from reacting with the acidic N-H proton of the amine salt.

The protons on the carbon atom alpha to the ketone carbonyl are acidic and can be removed by a base to form an enolate. This enolate is a carbon-centered nucleophile and can participate in various bond-forming reactions.

Aldol-type Reactions: The enolate can react with aldehydes or ketones in an aldol (B89426) addition reaction to form a β-hydroxy ketone. researchgate.net This reaction requires a base (e.g., lithium diisopropylamide, LDA) to generate the enolate, which then attacks the carbonyl carbon of another molecule. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone.

Mannich-type Reactions: The Mannich reaction is a three-component reaction involving an active hydrogen compound (the ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govnih.gov The mechanism involves the initial formation of an iminium ion from the aldehyde and the amine. The enol or enolate of the ketone then attacks the iminium ion to form a β-amino carbonyl compound, known as a Mannich base. nih.govbuu.ac.th Given that the starting material is already a β-amino ketone derivative, an α-functionalization via a Mannich reaction would involve reacting the enolate of 2-Amino-1-(2-phenylphenyl)ethan-1-one (or a protected version) with a pre-formed iminium ion, leading to the introduction of an additional aminomethyl group at the α-position. researchgate.netplos.org

Table 4: Potential α-Functionalization Pathways

| Reaction Type | Reagents | Key Intermediate | Expected Product Type |

| Aldol Addition | 1. LDA2. Benzaldehyde | Lithium enolate | β-Hydroxy ketone |

| Mannich Reaction | Formaldehyde, Dimethylamine, HCl | Dimethylaminomethyl cation (Eschenmoser's salt precursor) | α-(Dimethylaminomethyl)-β-amino ketone |

Note: These reactions require careful selection of protecting groups for the existing amino functionality to ensure selective reaction at the α-carbon.

Rearrangement Pathways Involving the Ketone

The ketone functionality in 2-Amino-1-(2-phenylphenyl)ethan-1-one is a key site for reactivity, particularly in rearrangement reactions. One of the most relevant potential pathways is the α-aminoketone rearrangement, a transformation that can be induced by acid, base, or thermal conditions. This type of rearrangement typically involves the 1,2-migration of a substituent from the carbonyl carbon to the adjacent α-carbon bearing the amino group.

In the case of 2-Amino-1-(2-phenylphenyl)ethan-1-one, the migrating group would likely be the 2-phenylphenyl (biphenyl) group. The mechanism is often proposed to proceed through an intermediate, such as an α-hydroxy imine, which then undergoes the rearrangement. The driving force for such rearrangements can be the formation of a more thermodynamically stable product. However, the conversion of an α-amino carbonyl compound to an α-iminol via a 1,2-alkyl/aryl shift is generally a thermodynamically unfavorable process due to the greater stability of the C=O bond compared to the C=N bond. This challenge can sometimes be overcome if the rearrangement leads to a significant release of ring strain or other unfavorable steric interactions in the starting material.

It is important to note that the TFA (trifluoroacetic acid) salt form of the compound implies acidic conditions, which could facilitate the initial steps of a rearrangement. Protonation of the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, potentially promoting nucleophilic attack or initiating a rearrangement cascade.

Influence of the 2-Phenylphenyl Substituent on Reactivity and Selectivity

The 2-phenylphenyl substituent is a defining feature of this molecule and is expected to exert a significant influence on its reactivity and the selectivity of its transformations. This influence can be categorized into steric and electronic effects.

Steric Effects: The biphenyl (B1667301) group is sterically demanding. This bulkiness can hinder the approach of reagents to the carbonyl group and the adjacent α-carbon. Consequently, reactions that are sensitive to steric hindrance may proceed at a slower rate or may be completely inhibited. In rearrangement reactions, the steric bulk of the 2-phenylphenyl group could influence the conformational preferences of intermediates and transition states, thereby affecting the stereochemical outcome of the reaction.

The rotational barrier around the central C-C bond of the biphenyl moiety could also play a role, as different conformations (planar versus twisted) would present different steric and electronic environments to the reactive center.

Elucidation of Reaction Mechanisms and Kinetics

To fully understand the reactivity of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt, detailed mechanistic and kinetic studies would be necessary. While specific data for this compound is not available, the following subsections outline the standard experimental and computational approaches that would be employed.

The characterization of transition states is fundamental to understanding reaction mechanisms and predicting reactivity. For any proposed rearrangement of 2-Amino-1-(2-phenylphenyl)ethan-1-one, computational chemistry would be a powerful tool for elucidating the structures and energies of the relevant transition states.

Computational Approaches: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reaction pathway. By calculating the potential energy surface, stationary points corresponding to reactants, intermediates, transition states, and products can be identified. For a potential 1,2-aryl shift of the 2-phenylphenyl group, calculations would focus on locating the transition state structure and determining its energy relative to the starting material and any intermediates. This activation energy is a key determinant of the reaction rate.

Factors such as the role of the TFA counterion and the effect of solvent molecules can also be incorporated into these computational models to provide a more accurate picture of the reaction in a realistic environment. Analysis of the transition state geometry would reveal the extent of bond breaking and bond formation at the peak of the energy barrier and could provide insights into the degree of charge development and the nature of any stabilizing interactions, such as the formation of a phenonium-ion-like structure during an aryl migration.

An interactive data table summarizing hypothetical calculated activation energies for different rearrangement pathways could be presented as follows:

| Rearrangement Pathway | Migrating Group | Proposed Intermediate | Calculated Activation Energy (kcal/mol) |

| Path A: 1,2-Aryl Shift | 2-Phenylphenyl | α-Hydroxy Imine | Data not available |

| Path B: Alternative Pathway | Phenyl (from biphenyl) | Spirocyclic Intermediate | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing definitive evidence for or against a proposed mechanism. wikipedia.org

Application to 2-Amino-1-(2-phenylphenyl)ethan-1-one: To investigate a potential 1,2-rearrangement of the 2-phenylphenyl group, specific atoms in the molecule could be replaced with their heavier isotopes. For example, the carbonyl carbon could be labeled with ¹³C. If a rearrangement occurs where the biphenyl group migrates, the position of the ¹³C label in the product would be different from its position in the starting material. By analyzing the product structure using techniques like ¹³C NMR spectroscopy or mass spectrometry, the movement of the carbon skeleton can be unambiguously determined.

Similarly, deuterium (B1214612) (²H) labeling could be used to probe the involvement of specific C-H bonds in the reaction mechanism, for instance, to determine if any proton transfers are involved in the rate-determining step. Nitrogen-15 labeling of the amino group could also provide valuable information about the transformation of this functional group during the reaction.

A hypothetical isotopic labeling experiment to probe the 1,2-aryl shift is outlined in the table below:

| Isotopic Label | Position of Label in Reactant | Expected Position in Product (if 1,2-aryl shift occurs) | Analytical Technique |

| ¹³C | Carbonyl Carbon | Adjacent to the amino group | ¹³C NMR, Mass Spectrometry |

| ¹⁵N | Amino Group | Remains attached to the same carbon | ¹⁵N NMR, Mass Spectrometry |

| ²H | α-Carbon | Remains on the α-carbon | ¹H NMR, ²H NMR, Mass Spectrometry |

Note: This table represents a proposed experimental design, as no specific isotopic labeling studies for this compound have been reported.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic and crystallographic data exist for structurally related compounds, such as those with different substitution patterns or lacking the biphenyl (B1667301) moiety, extrapolating this information would be scientifically unsound and would not pertain to the specific compound of interest.

This highlights a potential area for new research, as the synthesis and characterization of "2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" could yield novel chemical insights. However, until such research is conducted and published, a detailed and accurate article on its structural elucidation cannot be provided.

Comprehensive Search Yields No Specific Data for this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite employing various search strategies and querying multiple scholarly sources, no dedicated studies detailing the advanced spectroscopic and crystallographic characterization of this particular trifluoroacetate (B77799) salt were identified.

The investigation aimed to retrieve detailed research findings pertinent to the compound's molecular conformation, stereochemical assignment, crystal packing, intermolecular interactions, and the methodologies used for determining its absolute configuration. However, the search did not yield any publications or database entries containing crystal structure data, such as single-crystal X-ray diffraction results, or advanced spectroscopic analyses, like multidimensional Nuclear Magnetic Resonance (NMR) studies, that are essential for a comprehensive structural elucidation as outlined in the requested article structure.

While general principles and methodologies for the structural analysis of organic compounds are well-established, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related or analogous compounds. The scientific record, as accessible through comprehensive database searches, does not currently contain the specific experimental details necessary to construct an article that adheres to the provided outline and focuses exclusively on this compound.

Therefore, the generation of a scientifically accurate and detailed article on the "" of this compound is not feasible at this time due to the absence of published research on this specific molecule. Further empirical research would be required to generate the data needed to address the specified topics.

Computational Chemistry and Theoretical Studies on 2 Amino 1 2 Phenylphenyl Ethan 1 One Tfa Salt

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed insights into molecular behavior.

The electronic structure of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt can be thoroughly investigated using DFT and ab initio calculations. These methods can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

For the biphenyl (B1667301) moiety, the extent of electronic delocalization between the two phenyl rings is a key factor. The dihedral angle between the rings, which is influenced by steric hindrance and substitution, will significantly affect the overlap of the π-systems and, consequently, the HOMO-LUMO gap. In analogous biphenyl systems, DFT calculations have been used to show how substituents alter the electronic properties. aip.orgresearchgate.net The amino and ketone groups in the ethanone (B97240) bridge will also play a significant role in the electronic landscape, with the nitrogen lone pair potentially participating in conjugation and the carbonyl group acting as an electron-withdrawing group.

A hypothetical molecular orbital analysis might reveal the following:

HOMO: Likely to be localized on the biphenyl system, particularly the phenyl ring bearing the aminoethanone substituent, with some contribution from the nitrogen lone pair.

LUMO: Expected to be centered on the carbonyl group and the adjacent phenyl ring, reflecting the electron-accepting nature of the ketone.

An illustrative data table of calculated electronic properties for a similar molecule is presented below.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 1.2 eV |

The conformational flexibility of 2-Amino-1-(2-phenylphenyl)ethan-1-one is primarily associated with the rotation around the bond connecting the two phenyl rings and the bonds within the aminoethanone side chain. Computational methods can be used to map the potential energy surface as a function of these dihedral angles to identify stable conformers and the energy barriers between them.

For the free base, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen could influence the preferred conformation. In the TFA salt, the protonation of the amino group would preclude this interaction and introduce new electrostatic interactions with the trifluoroacetate (B77799) counterion. Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification, and its interaction with amino groups has been a subject of interest. mdpi.com The conformational landscape of the salt will be significantly different from that of the free base due to these strong ionic interactions.

A computational conformational search would likely reveal several low-energy structures. The relative energies of these conformers determine their population at a given temperature.

| Conformer | Dihedral Angle (°) (C-C-C-C of biphenyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 45.2 | 0.00 | 75.3 |

| 2 | -44.8 | 0.05 | 24.1 |

| 3 | 89.7 | 2.50 | 0.6 |

The distribution of electron density within a molecule is fundamental to its chemical behavior. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.comlibretexts.orgyoutube.comlibretexts.org

For this compound, an ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the trifluoroacetate anion, indicating regions susceptible to electrophilic attack.

Positive Potential (Blue/Green): Located around the ammonium (B1175870) group (-NH3+) and the hydrogen atoms of the phenyl rings, indicating regions prone to nucleophilic interaction.

These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor binding. walisongo.ac.id Computational studies on chlorinated biphenyls have demonstrated a correlation between their ESP maps and toxicological properties. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in solution. frontiersin.orgmdpi.comglycopedia.eu MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing insights into dynamic processes and the influence of the solvent.

For this compound, MD simulations could be employed to:

Study Solvation: Investigate how solvent molecules (e.g., water, methanol) arrange around the solute and form hydrogen bonds.

Analyze Conformational Dynamics: Observe the transitions between different conformations in solution and how the solvent affects the conformational equilibrium.

Examine Ion Pairing: In the case of the TFA salt, MD simulations can model the association and dissociation of the ammonium cation and the trifluoroacetate anion in different solvents.

The choice of force field is critical for the accuracy of MD simulations. For a molecule like this, a combination of a general organic force field (e.g., GAFF) with appropriate parameters for the biphenyl torsion and partial charges derived from quantum chemical calculations would be necessary.

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. digitellinc.comtdl.orgijnc.iriscientific.org By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be elucidated.

For 2-Amino-1-(2-phenylphenyl)ethan-1-one, several reactive sites are present: the amino group, the carbonyl group, and the aromatic rings. Theoretical methods can be used to predict the outcome of various transformations:

Nucleophilic Attack at the Carbonyl: DFT calculations can model the addition of a nucleophile to the carbonyl carbon, determining the activation energy and the stereoselectivity if a chiral center is formed.

Electrophilic Aromatic Substitution: The reactivity of the biphenyl rings towards electrophiles can be predicted by calculating the energies of the sigma complexes formed upon attack at different positions. The directing effects of the substituents can be rationalized through analysis of the charge distribution.

Reactions at the Amino Group: The nucleophilicity of the amino group in the free base can be quantified, and its reactivity towards electrophiles can be modeled. In the salt form, its reactivity would be significantly diminished.

Studies on the reactivity of aminobenzophenones and other ketones provide a framework for how such predictions can be made. chemrevlett.comnih.gov

Computational Approaches for Ligand Design and Binding Site Interactions (Theoretical Models)

The biphenyl scaffold is a common feature in many biologically active molecules, and computational methods are extensively used in the design of such ligands. nih.govnih.govresearchgate.net If 2-Amino-1-(2-phenylphenyl)ethan-1-one were to be considered as a ligand for a biological target, computational approaches would be central to understanding and optimizing its binding.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For a series of analogs of the title compound, a QSAR model could be developed to guide the design of more potent ligands.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model could be generated based on the structure of the title compound and other active molecules.

These ligand-based drug design methods are particularly useful when the three-dimensional structure of the target receptor is unknown. rsc.orgazolifesciences.comnih.gov

Applications of 2 Amino 1 2 Phenylphenyl Ethan 1 One Tfa Salt As a Synthetic Building Block and Reagent in Advanced Chemical Research

Precursor for the Synthesis of Complex Organic Architectures

The presence of both a primary amine and a ketone group allows 2-Amino-1-(2-phenylphenyl)ethan-1-one to participate in a wide array of cyclization and condensation reactions, leading to the formation of diverse and complex organic structures.

Nitrogen-Containing Heterocyclic Compounds (e.g., Quinolines, Pyrimidines, Triazoles)

The α-amino ketone motif is a well-established synthon for the construction of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through reactions like the Friedländer annulation. researchgate.netyoutube.com This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as 2-Amino-1-(2-phenylphenyl)ethan-1-one. The biphenyl (B1667301) group from the starting material would be incorporated into the final quinoline structure, influencing its steric and electronic properties. Various catalytic systems, including those based on iridium or copper, can facilitate this transformation under relatively mild conditions. researchgate.netorganic-chemistry.org

Pyrimidines: Pyrimidine (B1678525) rings can be constructed from α-amino ketones or their derivatives. researchgate.net One common strategy involves the reaction of a 1,3-dicarbonyl compound or an equivalent with an amidine. organic-chemistry.org The α-amino ketone can be conceptually viewed as a precursor to such reactive intermediates. For instance, condensation reactions with amidines or related nitrogen sources could lead to the formation of highly substituted pyrimidines. rsc.orgdocumentsdelivered.com The reaction often proceeds through a [3+3] annulation followed by an oxidation step. rsc.org

Triazoles: The synthesis of 1,2,4-triazoles can be approached by reacting α-amino ketone derivatives with hydrazines or related compounds. rsc.org For example, the ketone can be converted into a hydrazone, which then undergoes cyclization with a one-carbon unit source. frontiersin.orgnih.gov Alternatively, reactions involving amidines and hydrazines can also yield trisubstituted 1,2,4-triazoles in a one-pot process. rsc.orgisres.org

| Heterocycle | General Reaction Type | Key Reagents | Potential Product Feature |

|---|---|---|---|

| Quinolines | Friedländer Annulation researchgate.netyoutube.com | o-Aminoaryl aldehyde/ketone | Biphenyl-substituted quinoline |

| Pyrimidines | Condensation/Annulation organic-chemistry.orgrsc.org | Amidines | Polysubstituted pyrimidine ring |

| 1,2,4-Triazoles | Cyclocondensation frontiersin.orgnih.gov | Hydrazines, Amidines | Trisubstituted triazole core |

Polycyclic Aromatic Hydrocarbon Derivatives and Extended π-Systems

The biphenyl backbone of 2-Amino-1-(2-phenylphenyl)ethan-1-one provides a foundation for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. nih.govresearchgate.net These classes of molecules are of significant interest for their applications in materials science, particularly in organic electronics. ed.ac.uk The amino and ketone functionalities serve as strategic points for annulation reactions, allowing for the fusion of additional aromatic rings onto the biphenyl core. Palladium-catalyzed annulation strategies are powerful methods for constructing PAHs from smaller aromatic fragments. rsc.orgrsc.org By carefully choosing reaction partners, the biphenyl ketone can be elaborated into more complex, and potentially contorted, PAH structures. rsc.org

Role in Organocatalysis or Ligand Design Research

The structural features of 2-Amino-1-(2-phenylphenyl)ethan-1-one, particularly its chirality and the presence of heteroatoms capable of coordinating to metals, make it an attractive scaffold in the fields of catalysis.

Development of Chiral Organocatalysts

Chiral α-amino ketones are valuable structural motifs in the design of organocatalysts. nih.govrsc.orgresearchgate.net The primary amine can participate in enamine or iminium ion catalysis, while the adjacent chiral center can induce enantioselectivity in a variety of chemical transformations. The bulky biphenyl group helps to create a defined chiral pocket around the catalytic site, which can enhance stereocontrol. Cooperative catalysis involving a chiral primary amine and a ketone has been shown to be effective for asymmetric reactions, such as the α-hydroxylation of β-ketocarbonyls. organic-chemistry.org This demonstrates the potential of molecules like 2-Amino-1-(2-phenylphenyl)ethan-1-one to act as or be incorporated into sophisticated catalytic systems.

Ligand Scaffolds for Metal-Catalyzed Reactions

The amino and ketone groups are excellent donor sites for coordinating with transition metals. google.com As such, 2-Amino-1-(2-phenylphenyl)ethan-1-one can serve as a bidentate ligand. Amino acid derivatives, which share the α-amino carbonyl structure, are widely used as chiral ligands in asymmetric catalysis, including transfer hydrogenation and cross-coupling reactions. mdpi.commdpi.com The biphenyl framework can provide steric bulk that influences the selectivity of the metal-catalyzed reaction and can also tune the electronic properties of the metal center. Palladium, rhodium, and iridium complexes with such ligands have shown efficacy in various asymmetric transformations. mdpi.comnih.gov

| Application Area | Key Structural Feature | Mechanism/Role | Potential Reactions Catalyzed |

|---|---|---|---|

| Chiral Organocatalysis | Chiral primary amine, Steric bulk from biphenyl | Enamine/Iminium ion formation, Creation of a chiral environment organic-chemistry.org | Asymmetric aldol (B89426), Mannich, Michael additions |

| Ligand for Metal Catalysis | N,O-bidentate coordination sites | Formation of chiral metal complexes google.com | Asymmetric hydrogenation, C-C cross-coupling mdpi.comnih.gov |

Utility in the Development of Chemical Probes for Methodological Research

Chemical probes are essential tools for studying biological processes and for developing new analytical methods. The biphenyl moiety is known to be fluorescent, making 2-Amino-1-(2-phenylphenyl)ethan-1-one a promising candidate for the development of fluorescent probes. researchgate.net The amino and ketone groups provide reactive handles for attaching the molecule to other systems or for designing a reaction-based sensing mechanism. For example, biphenyl derivatives have been used to create probes for detecting metal ions or as inhibitors for enzymes in the central nervous system. nih.govnih.gov The fluorescence properties of the biphenyl core can change upon binding to an analyte or upon a chemical reaction, allowing for detection. Furthermore, biphenyl derivatives have been explored in the development of new herbicides and other bioactive molecules, where their interactions with biological targets are studied. mdpi.com

Intermediacy in Novel Materials Science Precursor Synthesis (e.g., Polymers, Functional Molecules)

Following a comprehensive review of available scientific literature, there is currently no specific information detailing the application of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt as an intermediate in the synthesis of polymers or functional molecules for materials science.

While the broader class of molecules known as α-amino ketones are recognized as versatile synthetic building blocks, their utility is most frequently documented in the construction of nitrogen-containing heterocycles and as scaffolds in medicinal chemistry. nih.govrsc.org For instance, polymer-supported α-acylamino ketones have been successfully employed in the solid-phase synthesis of 1,2,4-trisubstituted-1H-imidazoles. nih.gov Additionally, certain α-aminoacetophenone derivatives have been investigated as photoinitiators in polymerization processes. google.com

However, research explicitly linking the 2-Amino-1-(2-phenylphenyl)ethan-1-one structure to the creation of polymeric materials or functional molecules with materials science applications has not been identified in the conducted searches. The trifluoroacetate (B77799) (TFA) salt form typically arises from purification steps, particularly following the removal of protecting groups in peptide synthesis, and does not inherently direct the molecule's application toward materials science. peptide.com

Further research would be necessary to explore and establish the potential of this specific biphenyl-containing α-amino ketone as a precursor for novel polymers or functional materials.

Future Directions and Emerging Research Challenges in the Study of 2 Amino 1 2 Phenylphenyl Ethan 1 One Tfa Salt

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The development of environmentally benign synthetic protocols is a paramount goal in modern chemistry. Future research on 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt will increasingly focus on sustainable and green methodologies to minimize waste, reduce energy consumption, and avoid hazardous materials.

Key research areas include:

Catalytic Systems: Shifting from stoichiometric reagents to catalytic processes is essential. Research should target the use of catalysts based on earth-abundant and non-toxic metals like iron. nih.gov Furthermore, the development of recyclable nanocatalysts could offer high efficiency and easy separation, aligning with green chemistry principles. rsc.org

Green Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Future methodologies should explore the use of greener alternatives such as water, ethanol, or solvent-free conditions. researchgate.net Performing reactions in aqueous media not only reduces environmental impact but can also offer unique reactivity and selectivity. semanticscholar.org

Atom Economy: One-pot and multicomponent reactions are powerful strategies for improving atom economy. sid.ir Designing synthetic routes that combine several steps into a single operation without isolating intermediates can significantly reduce waste and resource consumption. beilstein-journals.org

Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields, contributing to more energy-efficient processes.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Approach | Potential Green Approach |

|---|---|---|

| Catalyst | Stoichiometric reagents, precious metal catalysts | Recyclable nanocatalysts, earth-abundant metal catalysts (e.g., Fe, Cu) nih.govrsc.org |

| Solvent | Chlorinated hydrocarbons, aprotic polar solvents | Water, ethanol, supercritical CO₂, solvent-free conditions researchgate.net |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent, or cascade reactions sid.ir |

| Energy | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonication |

| Byproducts | Significant generation of chemical waste | Minimal waste, high atom economy |

Investigation of Unexplored Reactivity Pathways and Stereochemical Control

The bifunctional nature of 2-Amino-1-(2-phenylphenyl)ethan-1-one presents a rich landscape for exploring novel reactivity. wikipedia.org The interplay between the amine and ketone functionalities can be harnessed for complex molecular construction. acs.orgfigshare.comfigshare.com

Future research should focus on:

Chemoselective Transformations: Developing methods to selectively functionalize either the amine or the ketone group in the presence of the other is a significant challenge. This would enable the molecule to be used as a versatile building block where the functional groups can be manipulated in a stepwise manner.

Novel Cyclization Strategies: The compound is an ideal precursor for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. Investigating novel intramolecular and intermolecular cyclization reactions could lead to the discovery of new bioactive scaffolds.

Stereochemical Control: The carbon atom alpha to the carbonyl group is a prochiral center. A major challenge and opportunity lie in the development of catalytic asymmetric methods to control its stereochemistry. Enantioselective synthesis would allow access to single-enantiomer products, which is crucial for pharmaceutical applications. nih.gov This could be achieved through:

Asymmetric Hydrogenation: The enantioselective reduction of the corresponding α-keto imine.

Chiral Catalysis: Utilizing chiral catalysts, such as palladium complexes with chiral ligands, for asymmetric arylation or other C-C bond-forming reactions. nih.gov

Biocatalysis: Employing enzymes that can perform stereoselective transformations, offering a green and highly specific alternative to traditional chemical methods. researchgate.net

Development of Advanced In-Situ Spectroscopic Monitoring Techniques for Reaction Profiling

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, real-time monitoring is indispensable. Process Analytical Technology (PAT), utilizing in-situ spectroscopic techniques, allows for the continuous analysis of a reaction as it happens, providing valuable data on kinetics, intermediates, and endpoints. mt.comspectroscopyonline.com

Emerging challenges in this area include:

Method Development and Implementation: Adapting and optimizing techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the synthesis and subsequent reactions of 2-Amino-1-(2-phenylphenyl)ethan-1-one. nih.govrsc.org This involves overcoming challenges related to probe compatibility, reaction medium interference, and sensitivity. spectroscopyonline.com

Data Analysis: The large datasets generated by in-situ monitoring require sophisticated chemometric analysis to extract meaningful information. Developing robust models to correlate spectral data with concentrations of reactants, intermediates, and products is a key research area.

Kinetic and Mechanistic Studies: Real-time monitoring provides kinetic profiles that are crucial for elucidating reaction mechanisms. nih.govrsc.org This understanding can then be used to identify rate-limiting steps, detect transient intermediates, and rationally optimize reaction conditions for improved yield and selectivity.

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Gained | Advantages |

|---|---|---|---|

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional group changes, concentration profiles of key species. | Fast, robust, widely applicable to liquid-phase reactions. rsc.org |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complements FTIR, excellent for non-polar bonds and aqueous systems. | Non-invasive (can measure through glass), less water interference. mt.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, identification of intermediates, stereochemistry. | Highly specific, provides unambiguous structural data. nih.gov |

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Discovery

Future opportunities include:

Retrosynthetic Planning: AI-powered platforms can analyze the target molecule and propose multiple synthetic routes by breaking it down into simpler, commercially available starting materials. biopharmatrend.comjelsciences.com These tools can uncover non-intuitive pathways that a human chemist might overlook.

Reaction Outcome and Condition Optimization: ML models, trained on vast reaction databases, can predict the likely outcome of a chemical transformation, including potential byproducts and yields. preprints.org They can also suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), reducing the need for extensive experimental screening. researchgate.net

Data-Driven Discovery: A significant challenge is the need for large, high-quality datasets to train accurate ML models. cas.org Future efforts will require systematic data collection and sharing within the chemical community to improve the predictive power of these AI tools, especially for novel or rare reaction classes.

Expanded Scope of its Application in Cascade Reactions and Multicomponent Processes

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where the subsequent reaction occurs only because of the functionality formed in the previous step. wikipedia.org Multicomponent reactions (MCRs) involve three or more reactants combining in a one-pot fashion. nih.gov The structure of 2-Amino-1-(2-phenylphenyl)ethan-1-one makes it an excellent candidate for use in these elegant and efficient synthetic strategies.

Future research should aim to:

Design Novel Cascade Sequences: The amine can act as a nucleophile to initiate a sequence, while the ketone can act as an electrophile. This dual reactivity can be exploited to design novel cascade reactions for the rapid assembly of complex polycyclic systems. nih.gov

Develop New Multicomponent Reactions: The compound can serve as the amine component in well-known MCRs like the Mannich or Povarov reactions to generate libraries of structurally diverse molecules. nih.gov The challenge lies in discovering new MCRs tailored to its specific reactivity.

Access to Molecular Diversity: Using this compound as a building block in MCRs and cascade reactions provides a powerful platform for generating molecular diversity. sid.ir This is highly valuable in drug discovery for exploring chemical space and identifying new lead compounds. For example, a three-component reaction with an aldehyde and a C-H acid could lead to complex β-aminoketone derivatives in a single, atom-economical step. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt, and how can yield/purity be improved?

- Methodology : Adapt protocols from analogous amino ketones (e.g., reductive amination of substituted benzaldehydes with ammonium acetate in ethanol/methanol under controlled pH and temperature). Purification via recrystallization or column chromatography. Monitor reaction progress with TLC and confirm purity via HPLC or NMR .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol/Methanol |

| Temperature | 25–50°C |

| Reducing Agent | Sodium cyanoborohydride |

| Purification | Recrystallization (ethyl acetate/hexane) |

Q. Which spectroscopic techniques are essential for structural confirmation of the TFA salt?

- Techniques :

- 1H/13C NMR : Assign peaks for the amino, ketone, and biphenyl groups.

- FT-IR : Identify N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]+) and isotopic pattern for chlorine (if present).

Q. How does the TFA salt form affect biological assay outcomes, and how can this be mitigated?

- Impact : TFA counterions may interfere with cell viability or protein interactions.

- Mitigation : Convert to HCl/acetate salts via ion-exchange chromatography or dialysis. Validate purity via ICP-MS for residual TFA (<1%) .

Advanced Research Questions

Q. What strategies resolve discrepancies in enzyme inhibition data across studies?

- Approach :

Cross-validate assays (e.g., fluorescence vs. radiometric methods).

Verify compound stability under assay conditions (e.g., pH, temperature).

Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Common Pitfalls :

| Issue | Solution |

|---|---|

| Impurity artifacts | Repurify compound; use LC-MS for QC |

| Solvent effects | Use DMSO controls; ensure <0.1% solvent in assays |

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed for this compound?

- Crystallization Tips :

- Screen solvents (e.g., DMSO/water mixtures) and temperatures.

- Use seeding or additive screening (e.g., PEGs).

Q. What in silico tools are effective for predicting SAR of derivatives?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins.

- QSAR : Train models using descriptors like logP, polar surface area, and Hammett constants.

- Validation : Compare predicted vs. experimental IC50 values for lead optimization .

Q. How to design stability studies for this TFA salt under physiological conditions?

- Protocol :

- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products with LC-MS.

- Key Metrics :

| Metric | Acceptable Threshold |

|---|---|

| Purity | ≥95% |

| Degradants | ≤2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.